molecular formula C3O2 B1218188 Carbon suboxide CAS No. 504-64-3

Carbon suboxide

Cat. No.: B1218188
CAS No.: 504-64-3
M. Wt: 68.03 g/mol
InChI Key: GNEVIACKFGQMHB-UHFFFAOYSA-N
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Description

Carbon suboxide, also known as tricarbon dioxide, is an organic compound with the chemical formula O=C=C=C=O. It is a member of the linear oxocarbons series, which also includes carbon dioxide and pentacarbon dioxide. Discovered in 1873 by Benjamin Brodie, this compound is characterized by its four cumulative double bonds, making it a cumulene. This compound is typically described as an oily liquid or gas at room temperature with a strong, pungent odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbon suboxide can be synthesized by warming a dry mixture of phosphorus pentoxide and malonic acid or its esters. This reaction can be considered as the anhydride of malonic anhydride .

Industrial Production Methods: While there is no large-scale industrial production method for this compound due to its instability, it can be produced in small amounts during biochemical processes that normally produce carbon monoxide, such as heme oxidation by heme oxygenase-1 .

Types of Reactions:

Common Reagents and Conditions:

    Phosphorus Pentoxide: Used in the synthesis of this compound from malonic acid.

    Amines: React with this compound to form various products.

Major Products Formed:

    Malonic Acid: Formed from the hydrolysis of this compound.

    Polymeric Forms: Formed from the spontaneous polymerization of this compound.

Mechanism of Action

The mechanism of action of carbon suboxide involves its ability to polymerize and react with nucleophiles. The compound’s structure, with its four cumulative double bonds, allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of malonic acid through hydrolysis and the formation of polymeric structures through spontaneous polymerization .

Comparison with Similar Compounds

Uniqueness of Carbon Suboxide: this compound is unique due to its four cumulative double bonds, making it a cumulene. This structure allows it to undergo polymerization and react with nucleophiles, distinguishing it from other similar compounds like carbon dioxide and carbon subsulfide .

Properties

InChI

InChI=1S/C3O2/c4-2-1-3-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEVIACKFGQMHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C=O)=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26375-16-6
Record name 1,2-Propadiene-1,3-dione, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26375-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70198443
Record name Carbon suboxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-64-3
Record name 1,2-Propadiene-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbon suboxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbon suboxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBON SUBOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M2M4H5WEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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